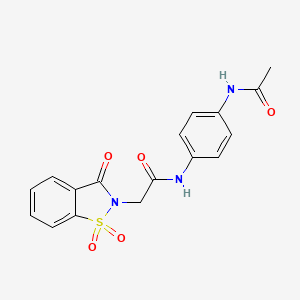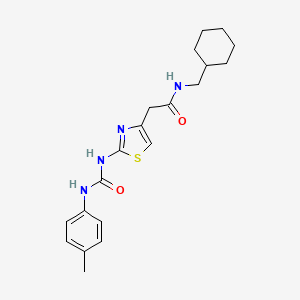
3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylurea compounds and has been found to have various biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide is not fully understood. However, it has been proposed that this compound exerts its biological and pharmacological effects by inhibiting the activity of sulfonylurea receptor 1 (SUR1) and transient receptor potential vanilloid 4 (TRPV4) channels. This leads to the activation of adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity, enhance glucose uptake, and improve glucose tolerance. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. This compound has also been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of this compound is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
For the use of 3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide in scientific research include the development of new antidiabetic drugs and the treatment of cancer.
Méthodes De Synthèse
The synthesis of 3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(naphthalen-1-yl)thiazol-2-amine in the presence of triethylamine. The resulting product is then treated with propanoyl chloride to obtain the final compound, this compound. The purity of the compound can be confirmed using various analytical techniques such as HPLC, NMR, and MS.
Applications De Recherche Scientifique
3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide has been extensively used in scientific research due to its various biological and pharmacological properties. It has been found to exhibit potent antidiabetic, anti-inflammatory, and anticancer activities. This compound has also been shown to have a positive effect on glucose homeostasis, insulin secretion, and insulin sensitivity. Furthermore, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-29-17-9-11-18(12-10-17)31(27,28)14-13-22(26)25-23-24-21(15-30-23)20-8-4-6-16-5-2-3-7-19(16)20/h2-12,15H,13-14H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUQCKNBCOFFNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2903965.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
![2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide](/img/structure/B2903967.png)
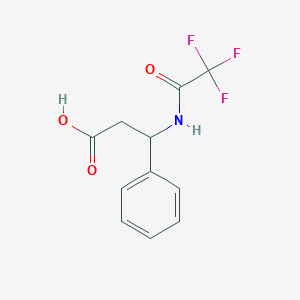

![Methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoate](/img/structure/B2903971.png)
![N-[1-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B2903974.png)
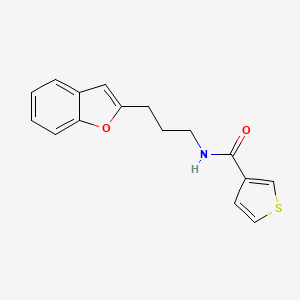

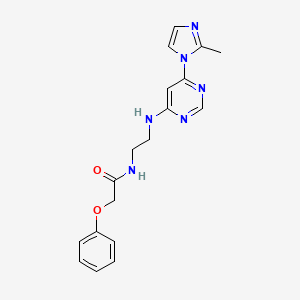
![2-dimethoxyphosphoryl-1-[(4R,5R)-5-[(1R)-1-hydroxy-2-phenylmethoxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B2903983.png)
![4-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2903985.png)
